HS-Peg5-CH2CH2NH2
CAS No.: 1347750-20-2
Cat. No.: VC8068832
Molecular Formula: C12H27NO5S
Molecular Weight: 297.41 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1347750-20-2 |
---|---|
Molecular Formula | C12H27NO5S |
Molecular Weight | 297.41 g/mol |
IUPAC Name | 2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol |
Standard InChI | InChI=1S/C12H27NO5S/c13-1-2-14-3-4-15-5-6-16-7-8-17-9-10-18-11-12-19/h19H,1-13H2 |
Standard InChI Key | CLMWLYNJZRFYHK-UHFFFAOYSA-N |
SMILES | C(COCCOCCOCCOCCOCCS)N |
Canonical SMILES | C(COCCOCCOCCOCCOCCS)N |
Introduction
Chemical Structure and Physicochemical Properties
HS-PEG5-CH2CH2NH2 is a linear PEG derivative featuring a thiol (-SH) group at one terminus and a primary amine (-NH2) at the other, separated by a pentameric ethylene glycol chain. The hydrochloride salt form (HS-PEG5-CH2CH2NH2·HCl) is commonly employed to enhance stability and solubility.
Molecular Characteristics
-
Molecular Weight: 297.41 g/mol (free base); 333.87 g/mol (hydrochloride) .
-
Storage Conditions: -18°C to -20°C, protected from light and oxygen .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Purity | ≥90–98% | |
Solubility (DMSO) | ≥250 mg/mL (748.79 mM) | |
LogP | -0.042 (calculated) | |
Rotatable Bonds | 16 |
The thiol and amine termini enable versatile conjugation chemistry, such as thiol-maleimide click reactions and amine-carboxylic acid couplings, making it ideal for constructing PROTACs .
Synthesis and Characterization
Synthetic Pathways
HS-PEG5-CH2CH2NH2 is synthesized through sequential etherification and functionalization steps:
-
PEG Backbone Preparation: A pentameric ethylene glycol chain is assembled via stepwise nucleophilic substitution reactions .
-
Thiol and Amine Introduction: The terminal hydroxyl groups are replaced with thiol (-SH) and amine (-NH2) functionalities using reagents like thiourea and ammonia .
-
Hydrochloride Salt Formation: The amine group is protonated with HCl to improve stability .
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR): Confirms structural integrity and purity .
-
High-Performance Liquid Chromatography (HPLC): Validates ≥98% purity in commercial batches .
-
Mass Spectrometry: Matches the molecular weight (297.41 Da for free base) .
Applications in PROTAC Development
PROTACs are bifunctional molecules that recruit E3 ligases to tag target proteins for proteasomal degradation. HS-PEG5-CH2CH2NH2 serves as a critical linker due to its:
-
Flexibility: The PEG5 spacer (∼20 Å) ensures optimal distance between ligands .
-
Biocompatibility: PEG reduces immunogenicity and improves solubility .
-
Dual Reactivity: Thiol and amine groups enable site-specific conjugation .
Case Study: Androgen Receptor Degradation
In a landmark study, a PROTAC linking an androgen receptor ligand to the E3 ligase recruiter "nutlin" via HS-PEG5-CH2CH2NH2 induced 70% receptor degradation in HeLa cells at 10 μM within 7 hours . Proteasome inhibition with epoxomicin blocked this effect, confirming ubiquitin-proteasome dependency .
Table 2: PROTAC Linker Performance Comparison
Pharmacokinetics and Formulation
Solubility and Stability
-
Aqueous Solubility: Limited (requires DMSO or PEG300 for in vivo use) .
-
Plasma Stability: PEGylation reduces opsonization, extending half-life in circulation .
Formulation Strategies
Recent Advances and Future Directions
Automated Synthesis
Capsule-based platforms now enable rapid PROTAC assembly using pre-functionalized HS-PEG5-CH2CH2NH2, reducing synthesis time from days to hours .
Targeted Drug Delivery
Functionalizing PEG linkers with tumor-homing peptides (e.g., RGD) improves cancer cell specificity .
Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume